molecular formula C20H24N2O4S B3455580 N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide

N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B3455580
M. Wt: 388.5 g/mol
InChI Key: YRRUZFWDFOBWSY-UHFFFAOYSA-N
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Description

N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Piperidin-1-ylethyl Intermediate: This step involves the reaction of piperidine with an appropriate acylating agent to form the 2-oxo-2-piperidin-1-ylethyl intermediate.

    Coupling with 4-Phenoxyphenyl Methanesulfonamide: The intermediate is then reacted with 4-phenoxyphenyl methanesulfonamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenylphenyl)methanesulfonamide
  • N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-methoxyphenyl)methanesulfonamide

Uniqueness

N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to the presence of the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness could be explored in terms of its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-27(24,25)22(16-20(23)21-14-6-3-7-15-21)17-10-12-19(13-11-17)26-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRUZFWDFOBWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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